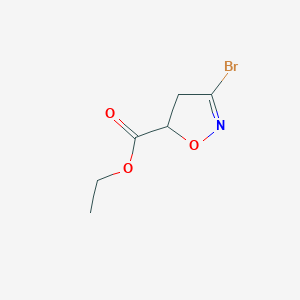
5-Bromo-3-fluoro-2-hydroxybenzonitrile
Descripción general
Descripción
5-Bromo-3-fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 . It is a solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group . The InChI code for this compound is 1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-hydroxybenzonitrile is a solid at room temperature . It has a molecular weight of 216.01 . The compound should be stored in a dry environment .Aplicaciones Científicas De Investigación
Herbicide Resistance in Transgenic Plants
A study by Stalker et al. (1988) explores the use of a gene encoding a specific nitrilase to confer resistance to the herbicide bromoxynil in transgenic tobacco plants. This approach utilizes a gene from Klebsiella ozaenae, which converts bromoxynil to a less harmful compound, demonstrating a method for obtaining herbicide resistance in plants through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Photochemistry of Substituted Halogenophenols
Research by Bonnichon et al. (1999) focuses on the photochemistry of 5-chloro-2-hydroxybenzonitrile, which is closely related to 5-Bromo-3-fluoro-2-hydroxybenzonitrile. This study uses transient absorption spectroscopy and product analysis to investigate the triplet carbene formed during the photochemical reactions, offering insights into the behavior of similar compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).
Synthesis of Halogenated Benzoic Acid
Zhou Peng-peng (2013) presents a method for synthesizing 3-Bromo-2-fluorobenzoic acid, a compound structurally similar to 5-Bromo-3-fluoro-2-hydroxybenzonitrile. This research outlines the process and optimized conditions for the synthesis, highlighting the potential for industrial-scale production and applications in various fields (Zhou, 2013).
Synthesis and Halodeboronation of Aryl Boronic Acids
Szumigala et al. (2004) detail a scalable synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This study demonstrates the generality of this transformation for various aryl boronic acids and could have implications for the synthesis of compounds like 5-Bromo-3-fluoro-2-hydroxybenzonitrile (Szumigala, Devine, Gauthier, & Volante, 2004).
Environmental Impact of Bromoxynil
Studies by Kochany (1992) and others investigate the environmental photodegradation and biotransformation of bromoxynil, a compound structurally related to 5-Bromo-3-fluoro-2-hydroxybenzonitrile. These studies provide insights into the environmental behavior and degradation pathways of such compounds, which are relevant for understanding the ecological impact of related chemicals (Kochany, 1992).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, and it can cause skin irritation . Personal protective equipment should be worn when handling this compound, and it should be stored in a cool, well-ventilated place .
Relevant Papers One relevant paper found discusses halohydroxybenzonitriles, including 5-Bromo-3-fluoro-2-hydroxybenzonitrile, as a new group of halogenated aromatic disinfection byproducts in drinking water . The paper suggests that these compounds account for a significant portion of the overall toxicity of the samples tested .
Propiedades
IUPAC Name |
5-bromo-3-fluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWMUKWNHRVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728753 | |
| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-hydroxybenzonitrile | |
CAS RN |
876918-40-0 | |
| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1400515.png)







